molecular formula C13H16O5 B2473619 methyl 5-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]furan-3-carboxylate, E CAS No. 2095416-99-0

methyl 5-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]furan-3-carboxylate, E

Cat. No.: B2473619
CAS No.: 2095416-99-0
M. Wt: 252.266
InChI Key: QMTLOAJQWMFBCE-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]furan-3-carboxylate is a chemical compound with the molecular formula C13H16O5 and a molecular weight of 252.27 g/mol . This compound is known for its unique structure, which includes a furan ring substituted with a tert-butoxy group and an enone moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]furan-3-carboxylate typically involves the reaction of furan-3-carboxylic acid with tert-butyl acetoacetate under basic conditions. The reaction proceeds through an esterification process followed by an aldol condensation to form the enone moiety .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]furan-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]furan-3-carboxylate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme-catalyzed reactions involving furan derivatives.

    Medicine: Potential use in drug discovery and development due to its unique chemical structure.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]furan-3-carboxylate involves its interaction with various molecular targets. The enone moiety can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins and other biomolecules, potentially altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]furan-3-carboxylate is unique due to its furan ring, which imparts different electronic and steric properties compared to pyridine and thiophene analogs. This uniqueness can influence its reactivity and interactions in various chemical and biological systems .

Properties

IUPAC Name

methyl 5-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]furan-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-13(2,3)18-11(14)6-5-10-7-9(8-17-10)12(15)16-4/h5-8H,1-4H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMTLOAJQWMFBCE-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C=CC1=CC(=CO1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)/C=C/C1=CC(=CO1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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